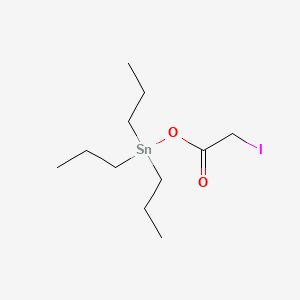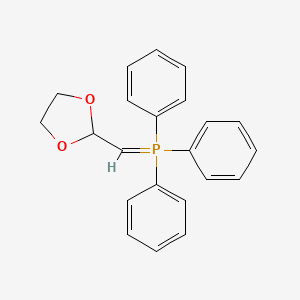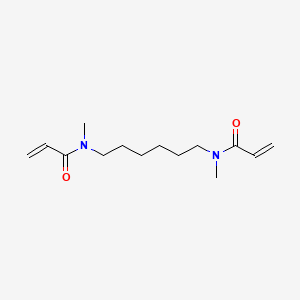
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs known for their complex structures and significant environmental and biological impacts. Cyclopenta(cd)pyrene derivatives are often studied for their mutagenic and carcinogenic properties, making them important in environmental and health-related research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- typically involves the hydrogenation of Cyclopenta(cd)pyrene. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar hydrogenation techniques used in laboratory synthesis, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-. These products are often studied for their unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Limited industrial applications, primarily used in research settings to understand environmental contamination and its effects.
Mecanismo De Acción
The mechanism of action of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolic activation, such as cytochrome P450 enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another well-known PAH with significant mutagenic and carcinogenic properties.
Dibenz(a,h)anthracene: Similar in structure and biological activity to Cyclopenta(cd)pyrene derivatives.
Chrysene: A PAH with a similar aromatic structure but different biological effects.
Uniqueness
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is unique due to its specific structure and the position of its diol groups. This structural uniqueness contributes to its distinct chemical reactivity and biological effects compared to other PAHs.
Propiedades
Número CAS |
78525-17-4 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
(8S,9S)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),10,12,14-octaene-8,9-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-3-1-2-10-8-11-5-4-9-6-7-13(18(17)20)16(14(9)11)15(10)12/h1-8,17-20H/t17-,18-/m0/s1 |
Clave InChI |
SDAPLZDWHQBLBP-ROUUACIJSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=C3C5=C(C=CC5=C2)C=C4)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C4=C3C5=C(C=CC5=C2)C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



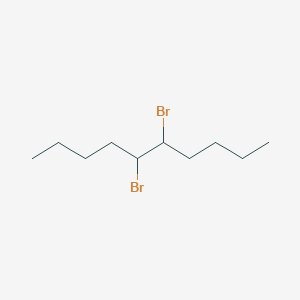
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
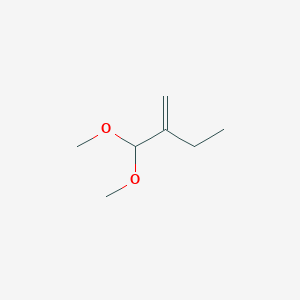

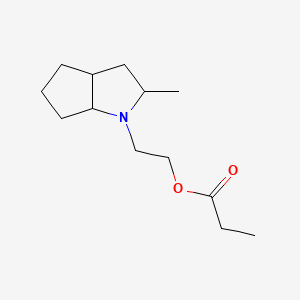


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
